molecular formula C21H25NO6 B5998380 2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID

2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID

Cat. No.: B5998380
M. Wt: 387.4 g/mol
InChI Key: RPHSQKNRBXSAOS-UHFFFAOYSA-N
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Description

2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, phenoxy group, and dimethoxybenzoic acid moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate benzoic acid derivative and introduce the tert-butyl and phenoxy groups through a series of reactions such as esterification, acylation, and amination. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID include other benzoic acid derivatives with tert-butyl and phenoxy groups. Examples include:

  • 2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-3,4-DIMETHOXYBENZOIC ACID
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-21(2,3)13-6-8-14(9-7-13)28-12-19(23)22-16-11-18(27-5)17(26-4)10-15(16)20(24)25/h6-11H,12H2,1-5H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHSQKNRBXSAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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